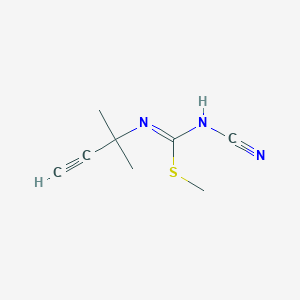







|
REACTION_CXSMILES
|
[C:1]([N:3]=[C:4](SC)[S:5][CH3:6])#[N:2].[CH3:9][C:10]([NH2:14])([C:12]#[CH:13])[CH3:11]>C(#N)C>[C:1]([NH:3][C:4](=[N:14][C:10]([CH3:11])([C:12]#[CH:13])[CH3:9])[S:5][CH3:6])#[N:2]
|


|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)N=C(SC)SC
|
|
Name
|
|
|
Quantity
|
5.68 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C#C)N
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 13 days
|
|
Duration
|
13 d
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue chromatographed on silica gel
|
|
Type
|
CUSTOM
|
|
Details
|
the product was recrystallized from toluene
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)NC(SC)=NC(C)(C#C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |